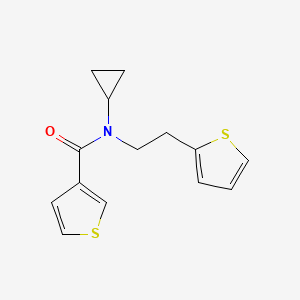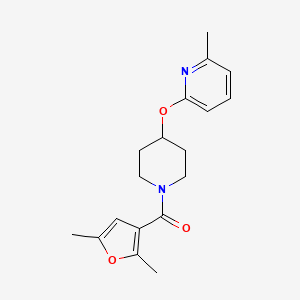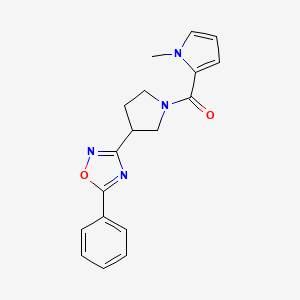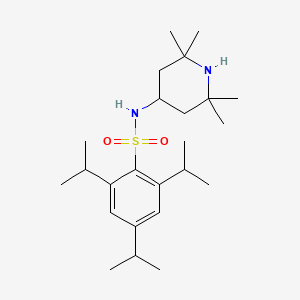
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate, also known as MNTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate has been found to have potential applications in various fields of scientific research. One of its primary uses is as a fluorescent probe for detecting hydrogen peroxide in biological systems. It has also been studied as a potential inhibitor for enzymes involved in cancer and Alzheimer's disease. This compound has also shown promise as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases.
Mécanisme D'action
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate works by reacting with hydrogen peroxide to form a fluorescent product. This reaction is specific to hydrogen peroxide and does not occur with other reactive oxygen species. Inhibition of enzymes involved in cancer and Alzheimer's disease occurs through binding to the active site of the enzyme, preventing it from carrying out its function. As a photosensitizer, this compound absorbs light and transfers energy to nearby molecules, leading to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects
This compound has been shown to be non-toxic and non-cytotoxic in various cell lines. It has also been found to be stable in biological systems, making it a useful tool for studying hydrogen peroxide in vivo. As an inhibitor, this compound has been shown to have selective activity against specific enzymes, making it a promising candidate for drug development. As a photosensitizer, this compound has shown efficacy in killing cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate in lab experiments is its specificity for hydrogen peroxide, allowing for accurate detection and measurement of this important molecule. Its stability in biological systems also makes it a useful tool for studying hydrogen peroxide in vivo. However, this compound's limited solubility in water can make it difficult to work with in aqueous environments. Its potential toxicity in high concentrations also requires caution in its use.
Orientations Futures
There are several potential future directions for research involving 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate. One area of interest is the development of this compound-based inhibitors for enzymes involved in cancer and Alzheimer's disease. Another area of research is the use of this compound as a photosensitizer for photodynamic therapy. Further studies are also needed to determine the optimal conditions for using this compound as a fluorescent probe for hydrogen peroxide in biological systems.
Méthodes De Synthèse
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3,5-bis(trifluoromethyl)benzoate can be synthesized through a multistep process involving the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The resulting compound is then treated with nitric acid to obtain this compound in high yield and purity.
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,5-bis(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O5/c1-6-2-10(11(23(26)27)12(24)22-6)28-13(25)7-3-8(14(16,17)18)5-9(4-7)15(19,20)21/h2-5H,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRQEEJLHZIXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)




![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)
![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)



![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)